molecular formula C11H12N2O B155352 (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine CAS No. 132451-28-6

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine

Cat. No.: B155352
CAS No.: 132451-28-6
M. Wt: 188.23 g/mol
InChI Key: LEKZZMAVLLJSNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-phenyloxazole with methylamine in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazoline compounds, and other functionalized molecules .

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
  • 2-Methyl-5-phenyloxazole
  • Oxaprozin

Comparison: (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZZMAVLLJSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575771
Record name 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132451-28-6
Record name 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine
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